4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide
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Overview
Description
4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide is a member of 1,4-naphthoquinones.
Scientific Research Applications
Synthesis and Anticancer Evaluation
1,4-Naphthoquinones, structurally related to 4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide, have been used in synthesizing pharmaceutically active agents. Studies have shown the potent cytotoxic activity of these derivatives against various human cancer cell lines, suggesting their potential as anticancer agents. The cytotoxic mechanism includes inducing apoptosis and arresting the cell cycle (Ravichandiran et al., 2019).
Luminescence and Aggregation Enhanced Emission
Compounds structurally similar to 4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide have shown luminescent properties in both DMF solution and solid state. These compounds form nano-aggregates with enhanced emission in aqueous-DMF solution, demonstrating potential in applications like optical data storage and sensors (Srivastava et al., 2017).
Reactions with Nitrosylsulfuric Acid
The reaction of derivatives of 4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide with nitrosylsulfuric acid in acetic acid has been studied. This reaction leads to the formation of various heterocyclization products, indicating the compound's reactivity and potential for chemical synthesis (Gornostaev et al., 2019).
Applications in Synthesis of Aromatic Polyamides
Aromatic m-catenated diamines, including compounds related to 4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide, have been synthesized for the creation of novel aromatic polyamides. These polyamides have shown good yields, solubility in organic solvents, and thermal stability, making them applicable in areas like high-performance polymers and materials science (Ghodke et al., 2021).
properties
Product Name |
4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide |
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Molecular Formula |
C24H17ClN2O3 |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
4-chloro-N-[3-(N-methylanilino)-1,4-dioxonaphthalen-2-yl]benzamide |
InChI |
InChI=1S/C24H17ClN2O3/c1-27(17-7-3-2-4-8-17)21-20(26-24(30)15-11-13-16(25)14-12-15)22(28)18-9-5-6-10-19(18)23(21)29/h2-14H,1H3,(H,26,30) |
InChI Key |
MQJYHVVZGORUOI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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